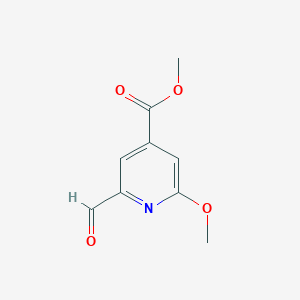

Methyl 2-formyl-6-methoxyisonicotinate

Description

Methyl 2-formyl-6-methoxyisonicotinate is a pyridine-based methyl ester featuring a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) substituent at the 6-position. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol. The compound’s structure positions it as a versatile intermediate in organic synthesis, particularly in reactions leveraging the reactivity of the aldehyde group, such as condensations, nucleophilic additions, or imine formations.

Properties

IUPAC Name |

methyl 2-formyl-6-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8-4-6(9(12)14-2)3-7(5-11)10-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPRBQNRUDIDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-methoxyisonicotinate can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reagent then reacts with methyl 6-methoxyisonicotinate to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-methoxyisonicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Methyl 2-carboxy-6-methoxyisonicotinate.

Reduction: Methyl 2-hydroxymethyl-6-methoxyisonicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-6-methoxyisonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-methoxyisonicotinate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and molecular properties of Methyl 2-formyl-6-methoxyisonicotinate and its analogs:

Physical Properties and Stability

While specific data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, inferences can be drawn from its analogs:

- The chloro derivative likely exhibits moderate polarity due to the electronegative Cl atom, favoring solubility in polar aprotic solvents.

Research Implications and Gaps

Current evidence focuses on structural analogs, highlighting the need for experimental studies on this compound’s physicochemical properties and synthetic applications. Comparative studies on reaction kinetics or biological activity across these analogs could further elucidate substituent effects on pyridine-based esters.

Biological Activity

Methyl 2-formyl-6-methoxyisonicotinate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 206.20 g/mol

The compound features a methoxy group and an isonicotinic acid derivative, which contribute to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound could be developed into an antimicrobial agent.

2. Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it reduces the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Research Findings: Anticancer Mechanisms

In another research project, scientists explored the anticancer mechanisms of this compound on HeLa cells. The study revealed that treatment with the compound led to increased levels of caspase-3, a marker for apoptosis, and decreased expression of Bcl-2, indicating a shift towards pro-apoptotic signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.